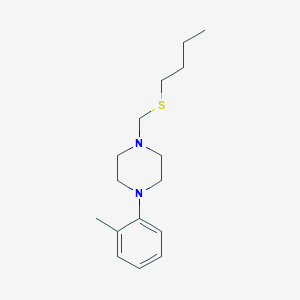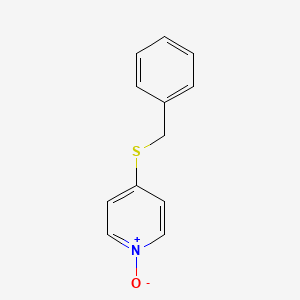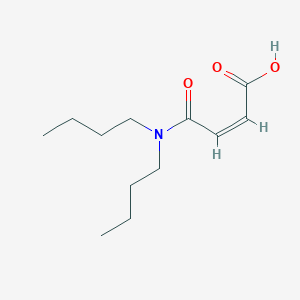
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate is an organic compound with the molecular formula C14H12O6 It is known for its unique structure, which includes a cyclopentyl ring substituted with phenyl and multiple oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl group or other substituents on the cyclopentyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its phenyl and cyclopentyl moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2,3,5-trioxo-4-phenyl-cyclopentyl)acetate: A closely related compound with similar structural features and reactivity.
Phenylhydrazone derivatives: Compounds with similar phenyl and hydrazone moieties, used in various chemical and biological studies.
Cyclopentyl oxo derivatives: Molecules with cyclopentyl rings and oxo groups, exhibiting comparable chemical behavior and applications.
Properties
CAS No. |
6362-71-6 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2,3,5-trioxo-4-phenylcyclopentyl)acetate |
InChI |
InChI=1S/C15H12O6/c1-2-21-15(20)14(19)10-11(16)9(12(17)13(10)18)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
LZEUDAOKEUPHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1C(=O)C(C(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


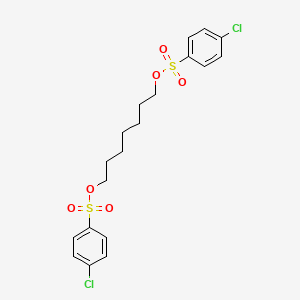
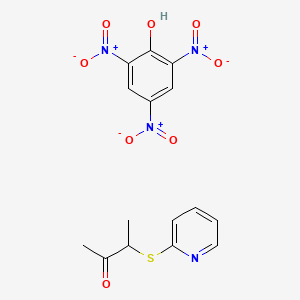
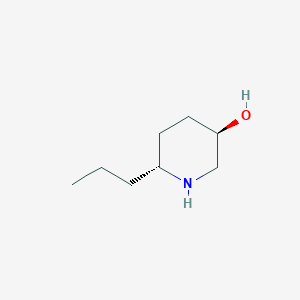
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
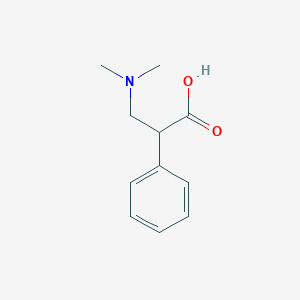
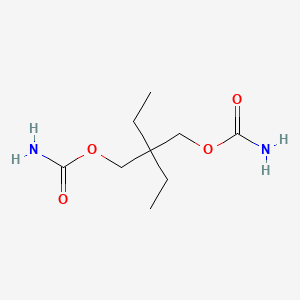
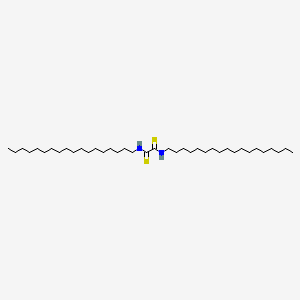

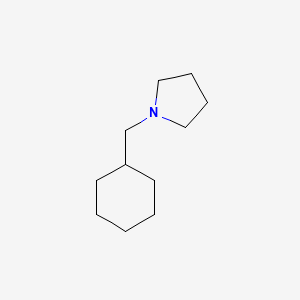
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

